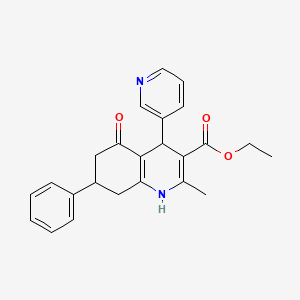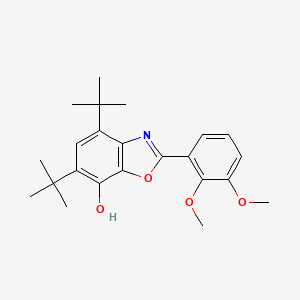![molecular formula C16H18O5 B5147012 propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5147012.png)
propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as PECA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PECA is a derivative of coumarin, a natural compound found in various plants, and it has been synthesized through different methods.
Wirkmechanismus
Propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate exerts its biological effects through various mechanisms, including the inhibition of enzymes involved in inflammation and tumor growth, the modulation of immune response, and the disruption of cellular signaling pathways. These mechanisms have been studied in vitro and in vivo, and they provide insights into the potential therapeutic applications of propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate.
Biochemical and Physiological Effects:
propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 and 5-LOX enzymes, the induction of apoptosis in cancer cells, and the modulation of cytokine production. These effects have been observed in different cell types and animal models, suggesting that propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has broad biological activity.
Vorteile Und Einschränkungen Für Laborexperimente
Propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate also has some limitations, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the study of propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, including the optimization of its synthesis method, the exploration of its potential therapeutic applications, and the development of new materials based on its structure. Additionally, further studies are needed to determine the safety and efficacy of propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate in vivo, as well as its potential interactions with other drugs and biomolecules.
In conclusion, propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a promising compound with potential applications in various fields. Its synthesis method has been optimized, and its biological activity has been studied in vitro and in vivo. Further studies are needed to determine its safety and efficacy in humans, as well as its potential for the development of new drugs and materials.
Synthesemethoden
Propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized through various methods, including the reaction of ethyl 4-bromo-2-oxo-2H-chromene-7-carboxylate with propyl acetate in the presence of a base, or the reaction of ethyl 4-hydroxy-2-oxo-2H-chromene-7-carboxylate with propionic anhydride in the presence of a catalyst. These methods have been optimized to obtain high yields of propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate and minimize the formation of byproducts.
Wissenschaftliche Forschungsanwendungen
Propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been used as a natural pesticide and herbicide due to its ability to inhibit the growth of certain plant pathogens. In material science, propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
propyl 2-(4-ethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-3-7-19-16(18)10-20-12-5-6-13-11(4-2)8-15(17)21-14(13)9-12/h5-6,8-9H,3-4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAIRIYGNPRKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5146934.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5146947.png)

![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B5146967.png)
![ethyl 1-[(tert-butylamino)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B5146969.png)

![N-[4-(4-chlorophenoxy)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5146978.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-[2-(methylthio)phenyl]urea](/img/structure/B5146985.png)
![5-[6-(diethylamino)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B5146992.png)
![8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5146999.png)
![N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5147002.png)


![3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5147044.png)